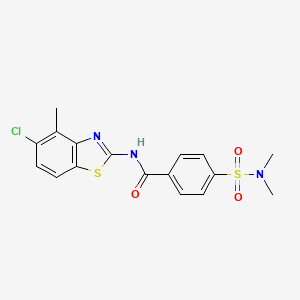

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c1-10-13(18)8-9-14-15(10)19-17(25-14)20-16(22)11-4-6-12(7-5-11)26(23,24)21(2)3/h4-9H,1-3H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYPELXXGZKELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-4-methylbenzoic acid, under acidic conditions.

Introduction of the Benzamide Group: The benzothiazole intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction.

Purification: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the amide group to an amine.

Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been explored for various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Benzothiazole-based benzamides exhibit structural diversity through variations in substituents on the benzothiazole ring, benzamide moiety, or additional functional groups. Below are key analogues and their distinguishing features:

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Molecular Weight : Higher than the target compound (exact value unspecified).

- Substituents : 4,5-Dichloro (benzothiazole); 3,5-dimethoxy (benzamide).

- Significance: Found in plant extracts (P.

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide

- Molecular Weight : 367.83 (C₁₇H₁₄ClN₃O₂S).

- Substituents : Benzothiazole linked to 5-chlorobenzoxazole via a butanamide chain.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Molecular Weight : 274.67 (C₁₀H₅ClF₂N₂OS).

- Substituents : 5-Chloro (thiazole); 2,4-difluoro (benzamide).

- Structural Insight : Exhibits intermolecular hydrogen bonding (N–H⋯N) critical for crystal packing, a feature shared with nitazoxanide derivatives .

Triazine-Linked Benzamides (Compounds 51–55)

- Substituents : Varied aryl groups (e.g., fluorophenyl, trifluoromethylphenyl) on triazine-sulfamoyl moieties.

- Melting Points : 237–279°C, indicating high thermal stability.

- Synthesis : Prepared via coupling of sulfamoyl benzamides with triazine derivatives .

Comparative Analysis of Physicochemical Properties

Notes:

- Electron-Withdrawing Groups : Chloro and sulfamoyl groups enhance stability and binding affinity.

- Salt Forms : Analogues like the hydrochloride salt (e.g., compound) improve solubility .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN3OS

- Molecular Weight : 269.79 g/mol

- CAS Number : 1105188-47-3

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-4-methylbenzothiazole with dimethylsulfamoyl chloride in the presence of a base. The reaction conditions can be optimized for yield and purity.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate that this compound demonstrates effective antibacterial activity, suggesting its potential use in treating infections caused by these pathogens .

Neuroleptic Activity

Benzamide derivatives have been studied for their neuroleptic effects. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This could position them as candidates for treating psychotic disorders with fewer side effects compared to traditional antipsychotics .

The proposed mechanism of action for this compound involves modulation of neurotransmitter receptors and inhibition of bacterial protein synthesis. The benzothiazole moiety is believed to interact with various biological targets, enhancing its pharmacological profile.

Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to inhibit the growth of E. coli with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment indicated that this compound could effectively reduce apomorphine-induced stereotyped behavior in rodent models. The results suggest a favorable therapeutic index compared to existing neuroleptics like haloperidol .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | N-(5-chloro-4-methyl... |

| Molecular Formula | C12H16ClN3OS |

| Molecular Weight | 269.79 g/mol |

| CAS Number | 1105188-47-3 |

| Antimicrobial Activity (MIC) | < 10 µg/mL against E. coli |

| Neuroleptic Activity (ED50) | 0.5 mg/kg in rodent models |

Q & A

Q. What are the key synthetic steps for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide?

The synthesis typically involves:

- Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzoic acids under acidic conditions .

- Coupling with the sulfonamide moiety using activating agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .

- Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the final product .

Q. How is the compound characterized structurally?

- X-ray crystallography (using SHELX software for refinement) resolves the 3D conformation, including bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing dimerization) .

- Spectroscopic methods :

- NMR (¹H/¹³C) confirms substituent positions and purity.

- IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

- Antimicrobial activity : Evaluated via MIC assays against Gram-positive/negative bacteria and fungi. Substituents like the chloro-methyl group enhance activity .

- Anti-inflammatory potential : Assessed through COX-2 inhibition assays or TNF-α suppression in cell models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .

- Solvent selection : DMF improves solubility of intermediates, while THF reduces byproduct formation in coupling steps .

- Catalyst screening : Pd/C or molecular sieves enhance amidation efficiency .

Q. What strategies resolve contradictions in biological efficacy across studies?

- Dose-response reevaluation : Test compound purity (HPLC ≥95%) and solubility (DMSO stock preparation) to rule out experimental artifacts .

- Cell-line specificity : Compare activity in multiple models (e.g., HeLa vs. MCF-7 for anticancer assays) to identify target-dependent effects .

Q. How is the structure-activity relationship (SAR) explored for this compound?

- Substituent variation : Replace the chloro group with fluoro or nitro groups to assess impact on antimicrobial potency .

- Bioisosteric replacement : Swap the dimethylsulfamoyl group with morpholine sulfonamide to modulate pharmacokinetics .

- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., benzothiazole planarity) to target binding .

Q. What methodologies elucidate the compound’s mechanism of action?

- Target identification : Employ pull-down assays with biotinylated probes or CRISPR-Cas9 screens to pinpoint interacting proteins .

- Pathway analysis : RNA sequencing of treated cells reveals downstream effects (e.g., apoptosis genes like BAX/BCL-2) .

Q. How is stability assessed under varying experimental conditions?

- Forced degradation studies : Expose to heat (40–80°C), light, and pH extremes (1–13) to identify degradation pathways (HPLC-MS monitors breakdown products) .

- Long-term storage : Lyophilization in amber vials at –80°C preserves integrity for >6 months .

Q. What computational approaches predict metabolic pathways?

- In silico tools : Use SwissADME or ADMET Predictor™ to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the benzothiazole ring) .

- Docking studies : Map interactions with metabolic enzymes like CYP3A4 to predict dominant metabolites .

Q. How are spectral data discrepancies addressed during characterization?

- Dynamic NMR : Resolve tautomerism or rotational isomers in the benzamide moiety .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₆ClN₃O₂S₂) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.